molecular formula C9H9N3 B13119339 Cinnolin-5-ylmethanamine

Cinnolin-5-ylmethanamine

Cat. No.: B13119339
M. Wt: 159.19 g/mol
InChI Key: DSKCFYDDBCXEOQ-UHFFFAOYSA-N
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Description

Cinnolin-5-ylmethanamine is a compound that belongs to the cinnoline family, which is a class of heterocyclic aromatic organic compounds. The cinnoline nucleus is a bicyclic structure that contains two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnolin-5-ylmethanamine typically involves the formation of the cinnoline ring followed by the introduction of the methanamine group. One common method involves the cyclization of ortho-substituted anilines with nitriles under acidic conditions to form the cinnoline ring. Subsequent functionalization can introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous-flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lipozyme® TL IM can be used to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

Cinnolin-5-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnoline oxides, while substitution reactions can produce a variety of cinnoline derivatives with different functional groups .

Scientific Research Applications

Cinnolin-5-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cinnolin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and other signaling molecules involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnolin-5-ylmethanamine is unique due to its specific positioning of nitrogen atoms and the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

cinnolin-5-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-6-7-2-1-3-9-8(7)4-5-11-12-9/h1-5H,6,10H2

InChI Key

DSKCFYDDBCXEOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN=NC2=C1)CN

Origin of Product

United States

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